molecular formula C15H13ClOS B2819714 1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one CAS No. 99236-17-6

1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one

Cat. No.: B2819714
CAS No.: 99236-17-6
M. Wt: 276.78
InChI Key: VIOFDVOBFKTQBK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one is an organic compound with the molecular formula C15H13ClOS. This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a sulfanylethanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thioethers.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(4-methylphenyl)sulfonylethanone: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    1-(4-Chlorophenyl)-2-(4-methylphenyl)ethanone: Lacks the sulfanyl group, leading to different chemical properties.

Uniqueness

1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethan-1-one is unique due to the presence of both chlorophenyl and methylphenyl groups attached to a sulfanylethanone backbone. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClOS/c1-11-2-8-14(9-3-11)18-10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOFDVOBFKTQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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